![molecular formula C16H18N2 B1386081 4-[3,4-Dihydro-1(2H)-quinolinyl]-3-methylaniline CAS No. 1094746-54-9](/img/structure/B1386081.png)
4-[3,4-Dihydro-1(2H)-quinolinyl]-3-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3,4-Dihydro-1(2H)-quinolinyl]-3-methylaniline, also known as 4-QMMA, is an organic compound used in scientific research. It is a derivative of quinoline, a heterocyclic aromatic organic compound, and is an important chemical intermediate in the synthesis of a variety of products. 4-QMMA is widely used in the field of medicinal chemistry and organic synthesis due to its interesting properties and potential applications.
科学的研究の応用
4-[3,4-Dihydro-1(2H)-quinolinyl]-3-methylaniline has a wide range of applications in scientific research. It is used in the synthesis of various drugs, such as antifungal agents, anti-inflammatory drugs, and antiviral agents. It is also used in the synthesis of dyes, pigments, and other organic compounds. 4-[3,4-Dihydro-1(2H)-quinolinyl]-3-methylaniline is also used in the synthesis of organic materials for use in solar cells, organic light-emitting diodes (OLEDs), and other electronic devices.
作用機序
Target of Action
Similar compounds such as 3,4-dihydro-2h- [1,4]oxazino [2,3-f]quinazolin-derivatives have been evaluated as potent egfr tyrosine kinase inhibitors . The EGFR tyrosine kinase is a key player in cell proliferation and survival, making it a significant target in cancer therapy .
Mode of Action
Based on the structural similarity to other quinoline derivatives, it can be hypothesized that it may interact with its target protein (such as egfr tyrosine kinase) and inhibit its activity, leading to downstream effects such as reduced cell proliferation .
Biochemical Pathways
If we consider its potential role as an egfr tyrosine kinase inhibitor, it could impact the egfr signaling pathway, which plays a crucial role in regulating cell growth, survival, and differentiation .
Result of Action
If it acts as an egfr tyrosine kinase inhibitor, it could potentially lead to reduced cell proliferation and survival, particularly in cancer cells where egfr signaling is often upregulated .
実験室実験の利点と制限
4-[3,4-Dihydro-1(2H)-quinolinyl]-3-methylaniline is a useful compound for laboratory experiments due to its relatively low cost and easy synthesis. Additionally, it has been found to be non-toxic in laboratory tests, which makes it safer to use than other compounds. However, 4-[3,4-Dihydro-1(2H)-quinolinyl]-3-methylaniline is not as widely used as other compounds due to its limited availability and the fact that it is not as well-studied as other compounds.
将来の方向性
There are a number of potential future directions for 4-[3,4-Dihydro-1(2H)-quinolinyl]-3-methylaniline research. These include further research into its biochemical and physiological effects, development of new synthesis methods, and exploration of its potential applications in drug development and organic synthesis. Additionally, further research into its mechanism of action and its interactions with various proteins and enzymes could lead to new insights into its potential applications. Finally, further research into its potential toxicity and safety could lead to its use in a wider range of laboratory experiments.
合成法
4-[3,4-Dihydro-1(2H)-quinolinyl]-3-methylaniline can be synthesized through a number of methods, including the Knoevenagel condensation, the Mannich reaction, and the Suzuki-Miyaura reaction. In the Knoevenagel condensation, 4-[3,4-Dihydro-1(2H)-quinolinyl]-3-methylaniline is synthesized by condensing a quinoline derivative with an aldehyde in the presence of a base such as sodium hydroxide. In the Mannich reaction, an amine is reacted with an aldehyde and an acid in the presence of a base to produce 4-[3,4-Dihydro-1(2H)-quinolinyl]-3-methylaniline. Finally, in the Suzuki-Miyaura reaction, a palladium catalyst is used to cross-couple an aryl halide and an arylboronic acid to form 4-[3,4-Dihydro-1(2H)-quinolinyl]-3-methylaniline.
特性
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-yl)-3-methylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c1-12-11-14(17)8-9-15(12)18-10-4-6-13-5-2-3-7-16(13)18/h2-3,5,7-9,11H,4,6,10,17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIJKNBXWRKZNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)N2CCCC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3,4-Dihydro-1(2H)-quinolinyl]-3-methylaniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

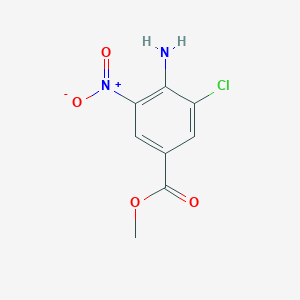
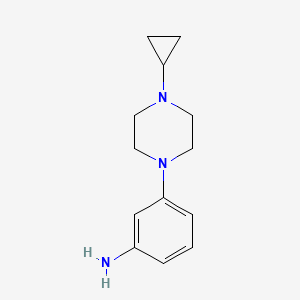

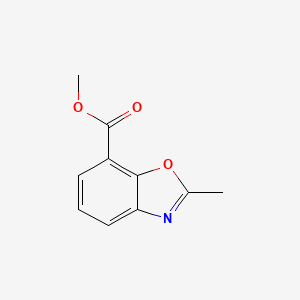
![8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1386003.png)
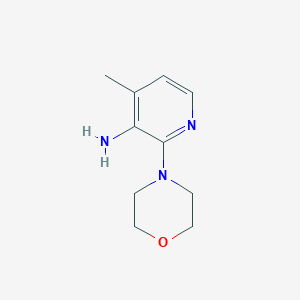
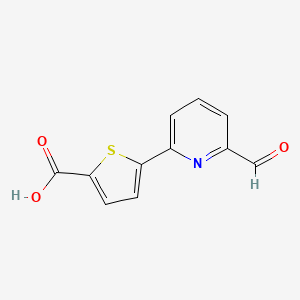
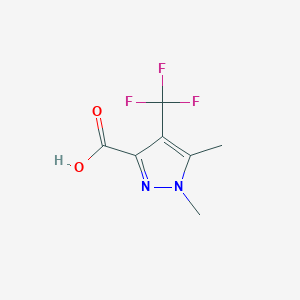
![[5-(2-Furyl)isoxazol-3-yl]acetic acid](/img/structure/B1386012.png)
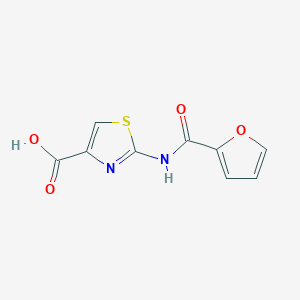
![2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B1386017.png)

![[2-(Oxan-4-yloxy)pyridin-4-yl]methanamine](/img/structure/B1386019.png)
![4-[(2-Chloropyrimidin-4-yl)oxy]benzoic acid](/img/structure/B1386020.png)